3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-

Übersicht

Beschreibung

3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-: is a chemical compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 g/mol . This compound is characterized by the presence of silicon and oxygen atoms within its structure, making it part of the organosilicon family. It is known for its unique properties, including a boiling point of 250°C at 750 Torr and a predicted density of 0.951 g/cm³ .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- typically involves the dehydrogenative silylation of vinylsilanes with hydrosilanes in the presence of a nickel (II) catalyst . This method ensures the formation of the desired compound with high efficiency and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions are common, where the ethoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of silanols or siloxanes.

Reduction: Formation of silanes.

Substitution: Formation of substituted silanes with different functional groups.

Wissenschaftliche Forschungsanwendungen

Materials Science

3,10-Dioxa-4,9-disiladodecane has been utilized in the development of advanced materials due to its unique siloxane structure. Key applications include:

- Silicone Elastomers : The compound's siloxane backbone contributes to the flexibility and thermal stability of silicone elastomers used in various industrial applications.

- Coatings and Sealants : Its hydrophobic properties make it suitable for use in coatings that require water resistance and durability.

| Application | Description |

|---|---|

| Silicone Elastomers | Enhances flexibility and thermal stability |

| Coatings | Provides water resistance and durability |

Pharmaceutical Applications

Research has indicated potential uses of this compound in drug delivery systems:

- Drug Carriers : The ethoxy groups can facilitate the solubilization of hydrophobic drugs, improving their bioavailability.

- Antibiotic Development : Its structural analogs have been explored for their efficacy against antibiotic-resistant bacteria, as shown in recent studies focusing on desmethyl analogues of known antibiotics .

| Application | Description |

|---|---|

| Drug Carriers | Improves solubilization of hydrophobic drugs |

| Antibiotic Development | Explored for efficacy against resistant bacteria |

Environmental Studies

The environmental impact of siloxanes has been a subject of investigation:

- Biodegradability Studies : Research is ongoing to assess the biodegradability of siloxanes like 3,10-Dioxa-4,9-disiladodecane to understand their persistence in the environment.

- Pollutant Removal : Its potential use in environmental remediation processes is being studied, particularly for the removal of organic pollutants from water sources.

| Application | Description |

|---|---|

| Biodegradability | Assessing persistence in the environment |

| Pollutant Removal | Potential use in remediation processes |

Case Studies

Several case studies highlight the practical applications of 3,10-Dioxa-4,9-disiladodecane:

- Synthesis of Novel Antibiotics : A study demonstrated the synthesis of desmethyl analogues using this compound as a precursor. The resulting compounds showed promising activity against resistant bacterial strains .

- Development of Siloxane-Based Coatings : Research has shown that incorporating 3,10-Dioxa-4,9-disiladodecane into polymer matrices enhances the mechanical properties and thermal stability of coatings used in harsh environments.

Wirkmechanismus

The mechanism by which 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen bonds. These interactions can lead to the formation of stable networks or coatings, enhancing the properties of the materials it is applied to . The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of polymeric structures .

Vergleich Mit ähnlichen Verbindungen

- 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-

- 4,9-Dioxa-3,10-disiladodec-6-ene, 2,2,3,3,10,10,11,11-octamethyl-

Uniqueness: 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- is unique due to its tetraethoxy functional groups, which provide enhanced reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and chemical resistance .

Biologische Aktivität

3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- is a siloxane compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

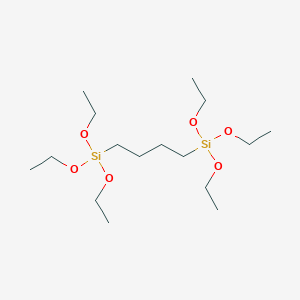

The compound can be represented by the following chemical structure:

Key Properties

- Molecular Weight : Approximately 334.5 g/mol

- Appearance : Colorless oil

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- is primarily attributed to its ability to interact with biological membranes and proteins. The presence of ethoxy groups enhances its lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that siloxane compounds exhibit significant antimicrobial properties. For instance:

- Study A : A study reported that derivatives of siloxanes showed activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating efficacy with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Study B : Another research focused on the synthesis of siloxane-based antibiotics. The results indicated that 3,10-Dioxa-4,9-disiladodecane exhibited comparable activity to established antibiotics against resistant strains of bacteria .

Cytotoxicity

The cytotoxic effects of the compound were evaluated in several cancer cell lines:

These findings suggest that while the compound demonstrates potential as an antimicrobial agent, it also possesses cytotoxic properties that warrant further investigation.

Case Study 1: Synthesis and Evaluation

In a recent thesis work at Institut Curie, researchers synthesized various siloxane derivatives and evaluated their biological activities. The study highlighted the effectiveness of 3,10-Dioxa-4,9-disiladodecane in activating Mucosal-associated invariant T (MAIT) cells. The compound was shown to enhance cytokine production significantly when tested in vitro .

Case Study 2: Application in Drug Development

A collaborative study explored the application of siloxanes in drug formulations. The researchers found that incorporating 3,10-Dioxa-4,9-disiladodecane into lipid-based delivery systems improved the bioavailability of co-administered drugs. This enhancement was attributed to the compound's ability to modify membrane permeability .

Eigenschaften

IUPAC Name |

triethoxy(4-triethoxysilylbutyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-7-17-23(18-8-2,19-9-3)15-13-14-16-24(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVPWZHUJMEZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456783 | |

| Record name | 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52885-14-0 | |

| Record name | 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.